Acetaldehyde, ((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy)-

Description

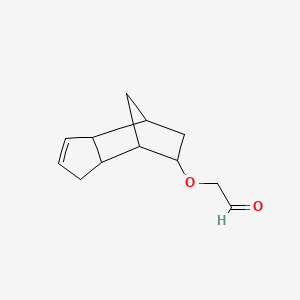

Acetaldehyde, ((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy)- (CAS: 72927-85-6) is a bicyclic ether-aldehyde derivative widely used as a fragrance agent in cosmetics, air fresheners, and household products . Its structure features a tricyclic 4,7-methanoindenyl core with an acetaldehyde functional group attached via an ether linkage. The compound’s molecular formula is inferred as C₁₂H₁₈O₂, based on analogs like 2-[(hexahydro-4,7-methanoinden-6-yl)oxy]ethanol (CAS: 10520-24-8, C₁₂H₁₈O₂) . The aldehyde group introduces distinct reactivity and odor properties compared to esters or alcohols in similar frameworks.

Properties

CAS No. |

72927-85-6 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-(8-tricyclo[5.2.1.02,6]dec-3-enyloxy)acetaldehyde |

InChI |

InChI=1S/C12H16O2/c13-4-5-14-12-7-8-6-11(12)10-3-1-2-9(8)10/h1-2,4,8-12H,3,5-7H2 |

InChI Key |

IKAWYZAMQMXCJD-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2C1C3CC2CC3OCC=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Acetaldehyde, ((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy)- involves multiple steps and specific reaction conditions. One common method includes the reaction of 4,7-methano-1H-inden-6-ol with acetaldehyde under controlled conditions . Industrial production methods often involve distillation and chromatography techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Acetaldehyde, ((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. Industrially, it is used in the production of fragrances and other specialty chemicals .

Mechanism of Action

The mechanism of action of Acetaldehyde, ((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific context and target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters of the 4,7-Methanoindenyl Core

Verdyl Acetate (CAS: 5413-60-5)

- Structure: 3a,4,5,6,7,7a-Hexahydro-4,7-methanoinden-6-yl acetate.

- Molecular Formula : C₁₂H₁₆O₂ .

- Uses : A "top 100" fragrance ingredient in perfumes, detergents, and personal care products .

- Toxicity: Negative human maximization and HRIPT tests; classified as non-sensitizing .

- Regulatory Status : Listed under REACH and EINECS; reaction masses containing verdyl acetate are registered in the EU .

Verdyl Propionate (CAS: 17511-60-3)

- Structure : Propionate ester analog.

- Uses : Found in air fresheners (e.g., KEYSTONE ECO AIR MANGO) .

- Regulatory Status : Used as a read-across analog for verdyl acetate in safety assessments due to structural similarity .

Butanoic Acid Ester (CAS: 113889-23-9)

- Structure: Butanoate ester side chain.

- Role : Validated read-across analog for verdyl acetate in skin sensitization studies .

Isobutyrate Mixture (CAS: 67634-20-2 and 68039-39-4)

- Structure : Isobutyrate isomers.

- Regulatory Status: Designated as toxic in South Korea (2018), requiring import notifications and hazard labeling .

Key Differences :

- Volatility : Acetaldehyde derivatives may have higher volatility than esters, affecting odor longevity.

Ether and Alcohol Derivatives

2-[(Hexahydro-4,7-Methanoinden-6-yl)oxy]ethanol (CAS: 10520-24-8)

- Structure: Ethanol ether derivative.

- Molecular Formula : C₁₂H₁₈O₂ .

- Uses : Intermediate in fragrance synthesis.

4,7-Methanoinden-6-ol Acetate (CAS: 5413-60-5)

Key Differences :

- Functional Groups: The target compound’s aldehyde group may impart sharper odor notes compared to the floral/fruity profiles of esters.

Research Findings and Data Gaps

- Read-Across Approaches: Butanoic acid ester (CAS: 113889-23-9) and verdyl propionate are validated analogs for toxicity predictions of structurally related compounds .

- Data Gaps : The target acetaldehyde derivative lacks direct toxicity studies, necessitating read-across evaluations. Its aldehyde group warrants specific scrutiny for respiratory or dermal irritation .

Biological Activity

Acetaldehyde, specifically the compound designated as ((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy)-, is a chemical entity with the molecular formula and a molar mass of approximately 192.26 g/mol. This compound features a unique structure that combines a hexahydro-inden ring system with an acetaldehyde moiety. Its biological activity has garnered interest in various fields including medicinal chemistry and toxicology.

| Property | Value |

|---|---|

| CAS Number | 72928-15-5 |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)acetaldehyde |

| InChI Key | IEGQLMQQLIHJMA-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. As an electrophile, it can react with nucleophilic sites on proteins and nucleic acids, potentially leading to enzyme inhibition and modulation of cellular signaling pathways. This interaction may result in various biological effects including:

- Enzyme Inhibition : It may inhibit specific enzymes by covalently modifying active sites.

- DNA Damage : The electrophilic nature could lead to DNA adduct formation.

- Cell Signaling Modulation : It may influence pathways critical for cell proliferation and apoptosis.

Research Findings

Recent studies have explored the biological implications of acetaldehyde derivatives. For example:

- Toxicological Studies : Acetaldehyde is known to be a toxic metabolite of ethanol and has been linked to carcinogenic effects in various tissues.

- Pharmacological Investigations : Its derivatives have been studied for potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

Study 1: Toxicology of Acetaldehyde

A study published in Toxicology Reports examined the cytotoxic effects of acetaldehyde on human liver cells. The results indicated that exposure led to increased oxidative stress markers and apoptosis-related gene expression changes.

Study 2: Pharmacological Potential

Research published in RSC Medicinal Chemistry evaluated derivatives of acetaldehyde for their inhibitory effects on DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A). Some derivatives exhibited significant inhibition with IC50 values as low as 52 nM, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Remarks |

|---|---|---|

| Acetaldehyde | Toxicity; carcinogenic potential | Known metabolite of ethanol |

| Hexahydro-inden derivatives | Variable enzyme inhibition | Structural analogs |

| Methano-inden derivatives | Potential neuroprotective effects | Under investigation |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Acetaldehyde, ((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy)-, and what purification methods are recommended?

- Methodological Answer : The compound is synthesized via esterification or etherification of the parent alcohol, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-ol (CAS 3385-61-3), with acetaldehyde derivatives. Purification typically involves fractional distillation under reduced pressure (≤1 kPa) or column chromatography using silica gel with ethyl acetate/hexane gradients . Confirmation of purity requires GC-MS or NMR, as impurities often arise from positional isomers (e.g., 5- vs. 6-substituted derivatives) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Stability studies should include accelerated degradation tests:

- Hydrolysis : Incubate in buffered solutions (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 210–230 nm) .

- Oxidative Stability : Expose to H₂O₂ (3–30%) or UV light (254 nm) and analyze for peroxide formation or structural changes using FT-IR .

Q. What analytical techniques are most effective for characterizing structural isomers or impurities in this compound?

- Methodological Answer :

- Chiral GC or HPLC with β-cyclodextrin columns to resolve positional isomers (e.g., 5- vs. 6-substituted derivatives) .

- High-resolution mass spectrometry (HRMS) for identifying trace impurities (e.g., residual starting alcohols or byproducts) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of acetaldehyde substitution on the methanoindenol framework?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:

- Catalytic Methods : Use Lewis acids (e.g., BF₃·Et₂O) to direct substitution to the less hindered 6-position, as observed in related esters like 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl isobutyrate (CAS 68039-39-4) .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to track intermediate formation and optimize conditions for >90% regioselectivity .

Q. What environmental fate and degradation pathways are predicted for this compound based on its physicochemical properties?

- Methodological Answer :

- Hydrolysis : Predominant pathway under alkaline conditions, yielding 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-ol (CAS 3385-61-3) .

- Photodegradation : Simulate using a xenon arc lamp (ASTM G155) to identify photooxidation products (e.g., ketones or epoxides) .

- Bioaccumulation Potential : Estimate log Kow (2.5–3.5) using EPI Suite, suggesting moderate persistence in aquatic systems .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density maps. Focus on the acetaldehyde oxygen’s nucleophilicity and the methanoinden framework’s strain-induced reactivity .

- Transition State Modeling : Predict activation energies for ester hydrolysis or epoxidation using Gaussian 09 .

Q. What are the challenges in validating analytical methods for quantifying this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer :

- Matrix Effects : Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for signal suppression in LC-MS/MS .

- Detection Limits : Achieve sub-ppb sensitivity via solid-phase microextraction (SPME) coupled with GC-MS .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility values: How to reconcile conflicting data?

- Resolution :

- Experimental Replication : Measure solubility in triplicate using the shake-flask method (OECD 105) at 23°C. Compare with literature values (e.g., 57 mg/L in water vs. 22 mg/L in older studies).

- Structural Variants : Confirm whether differences arise from isomeric impurities (e.g., 5- vs. 6-substituted derivatives) .

Q. Conflicting toxicity classifications: Why is this compound listed as toxic in South Korea but not under EU REACH?

- Resolution :

- Regulatory Criteria : South Korea’s NIER classifies mixtures containing ≥25% of related esters (e.g., 67634-20-2) as toxic due to aquatic toxicity (EC₅₀ < 1 mg/L) . EU REACH lacks sufficient data for harmonized classification, highlighting the need for extended ecotoxicity studies .

Methodological Tables

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.